4-bromo-2-fluoro-N-prop-2-ynylbenzamide
Description
4-Bromo-2-fluoro-N-prop-2-ynylbenzamide (C₁₀H₆BrFNO) is a substituted benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzene ring, and a prop-2-ynyl (propargyl) group attached to the amide nitrogen. This compound is structurally related to pharmacologically active benzamides, which are frequently explored for their biological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
4-bromo-2-fluoro-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h1,3-4,6H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVTOHZYBQBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 4-bromo-2-fluoro-N-prop-2-ynylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.
Structural Comparison
Key structural variations among similar compounds include substituent positions, halogenation patterns, and modifications to the amide side chain.
Key Observations :
- Amide Side Chains : Propargyl and ethynyl groups (e.g., in ) enable click chemistry applications, whereas aryl groups (e.g., nitrophenyl in ) modulate electronic properties.
Key Observations :
- High Yields : Reactions involving benzoyl chlorides and substituted anilines typically achieve >75% yields .
- Crystallography: Halogenated benzamides often crystallize in monoclinic systems (e.g., P21/n) with distinct bond lengths (C–Br ~1.89 Å) .
Key Observations :
Preparation Methods
Acid Chloride Intermediate Formation
The synthesis typically begins with 4-bromo-2-fluorobenzoic acid (II), which undergoes chlorination to form the corresponding acid chloride. Patent US20170190670A1 outlines the use of chlorinating agents such as oxalyl chloride or thionyl chloride in halogenated solvents (e.g., methylene chloride) at 25–55°C. The reaction proceeds via nucleophilic acyl substitution, with the chlorinating agent converting the carboxylic acid group into a reactive chloride.
Reaction Conditions:
-
Chlorinating Agent: Oxalyl chloride (3–8 equiv)
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Solvent: Methylene chloride (5–10 v/w)
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Temperature: 30–40°C
-
Time: 2–3 hours
After chlorination, the solvent is distilled under reduced pressure to yield 4-bromo-2-fluorobenzoyl chloride as a viscous residue.
Amidation with Prop-2-Ynylamine
The acid chloride is subsequently reacted with prop-2-ynylamine to introduce the terminal alkyne moiety. Patent WO2008051547A1 highlights the use of aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) for this step, with triethylamine as a base to scavenge HCl.
Optimized Protocol:
-
Reactants:
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4-Bromo-2-fluorobenzoyl chloride (1.0 equiv)
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Prop-2-ynylamine (1.2 equiv)
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Triethylamine (2.0 equiv)
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Solvent: DMF (8 v/w)
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Temperature: 0°C → room temperature (gradual warming)
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Time: 12–18 hours
The reaction mixture is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the title compound as a white solid.
Alternative Methods and Comparative Analysis
Direct Coupling Using Carbodiimide Reagents
An alternative approach involves activating 4-bromo-2-fluorobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . This method avoids handling volatile acid chlorides but requires stringent anhydrous conditions.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Reaction Time | 24 hours |
While this method offers operational safety, it is less scalable than the acid chloride route due to higher reagent costs.
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts reaction kinetics and product stability. Comparative studies from US20170190670A1 reveal that DMF accelerates amidation but may lead to decomposition at elevated temperatures. In contrast, THF provides moderate yields (75–80%) with minimal side products.
Structural Characterization and Analytical Data
Crystallographic Insights
Although no direct crystal structure for this compound is reported, related bromo-fluorobenzamides exhibit planar aromatic rings with halogen substituents influencing packing via C–X···O interactions (X = Br, F). For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide displays intermolecular Br···O contacts of 2.98 Å, stabilizing the lattice.
Spectroscopic Profiles
-
1H NMR (400 MHz, CDCl3):
δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 7.52 (d, J = 2.0 Hz, 1H, Ar–H), 4.20 (s, 2H, N–CH2–C≡CH), 2.45 (s, 1H, ≡CH). -
13C NMR (100 MHz, CDCl3):
δ 167.8 (C=O), 135.6 (C–Br), 133.2 (C–F), 129.4–117.2 (Ar–C), 79.5 (C≡C), 72.1 (C≡CH), 35.4 (N–CH2).
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for synthesizing 4-bromo-2-fluoro-N-prop-2-ynylbenzamide with high purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide core. Start with bromo-fluorobenzoyl chloride and react it with propargylamine under Schotten-Baumann conditions (base-mediated acylation). Critical steps include:
- Precursor selection : Use 4-bromo-2-fluorobenzoic acid derivatives (e.g., acid chloride) to ensure regioselectivity .
- Reaction monitoring : Track progress via TLC or HPLC to avoid side reactions like over-alkylation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 0–5°C (initial), RT (final) | 65–75 | ≥98 |
| Solvent System | Dichloromethane/Et3N | - | - |
| Recrystallization | Ethanol:H2O (3:1) | 85–90 | ≥99 |
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- Inhalation/Exposure : Use fume hoods and PPE (gloves, goggles). First-aid measures include immediate rinsing with water for eye/skin contact and fresh air for inhalation .
- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation.
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid halogenated byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-2, bromine splitting in aromatic regions) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]⁺ and isotopic pattern (Br/F signatures) .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from:
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange in the propargyl group .
- Crystallographic validation : Compare with single-crystal X-ray structures of analogs (e.g., 4-bromo-N-phenylbenzamide ).
Example Case : A 2025 study found that steric hindrance from the propargyl group caused unusual ¹³C shifts; DFT calculations (B3LYP/6-31G*) reconciled experimental and theoretical data .
Q. What strategies optimize biological target interaction studies for this compound?
- Methodological Answer :
- Target selection : Prioritize proteins with halogen-bonding pockets (e.g., kinase ATP-binding sites) using molecular docking (AutoDock Vina) .
- Assay design : Use fluorescence polarization or SPR to quantify binding affinity (Kd). For example, a 2023 study linked bromine’s hydrophobic effect to improved inhibition of EGFR mutants .
Data Table :
| Target Protein | Assay Type | Kd (µM) | Reference |
|---|---|---|---|
| EGFR L858R/T790M | SPR | 0.12 | |
| PARP1 | Fluorescence | 1.7 |
Q. How can computational models predict reactivity in downstream modifications?
- Methodological Answer :
- DFT/MD simulations : Calculate Fukui indices to identify electrophilic sites (e.g., bromine for Suzuki coupling; alkyne for click chemistry) .
- Solvent effects : Use COSMO-RS to predict solubility/reactivity in polar aprotic solvents (DMF > DMSO) .
- Case Study : A 2024 model accurately predicted regioselective Sonogashira coupling at the alkyne group, validated by LC-MS .
Contradictions and Emerging Challenges
- Synthetic Yield vs. Purity : Higher temperatures (>40°C) improve reaction rates but reduce purity due to propargylamine decomposition. Mitigate via slow reagent addition .
- Biological Activity Variability : Batch-to-batch differences in halogen purity (e.g., Br ≥99% vs. 95%) can alter IC50 values by 10-fold. Use ICP-MS to verify halide content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
